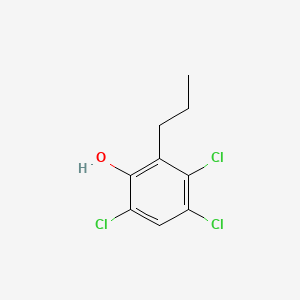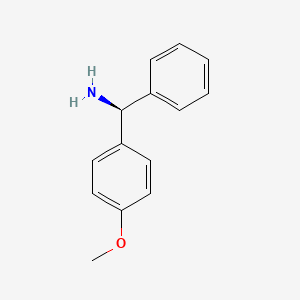![molecular formula C9H9NO4 B13057179 5-(2-Nitroethyl)-benzo[1,3]dioxole CAS No. 21473-47-2](/img/structure/B13057179.png)
5-(2-Nitroethyl)-benzo[1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Nitroethyl)-benzo[1,3]dioxole is an organic compound that belongs to the class of nitrobenzo[1,3]dioxoles. This compound is characterized by the presence of a nitroethyl group attached to the benzo[1,3]dioxole ring. Nitrobenzo[1,3]dioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitroethyl)-benzo[1,3]dioxole typically involves the nitration of benzo[1,3]dioxole derivatives. One common method is the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent . This reaction proceeds under mild conditions via a single electron transfer mechanism, generating the desired nitroethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Safety measures are crucial due to the handling of nitro compounds and the potential hazards associated with their production.
化学反応の分析
Types of Reactions
5-(2-Nitroethyl)-benzo[1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[1,3]dioxole derivatives.
科学的研究の応用
5-(2-Nitroethyl)-benzo[1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(2-Nitroethyl)-benzo[1,3]dioxole involves its interaction with molecular targets through its nitro and dioxole functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxole ring may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
Similar Compounds
6-Nitrobenzo[1,3]dioxole: Similar structure with a nitro group at a different position.
4,5-Dimethyl-1,3-dioxol-2-one: Contains a dioxole ring but with different substituents.
3-(2-Nitrovinyl)-1H-indole: Contains a nitroethyl group but with an indole ring instead of a dioxole ring.
Uniqueness
5-(2-Nitroethyl)-benzo[1,3]dioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The combination of the nitroethyl group and the benzo[1,3]dioxole ring makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
21473-47-2 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
5-(2-nitroethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H9NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-2,5H,3-4,6H2 |
InChIキー |
BGDKTOUHWGJYCC-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CC[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13057109.png)
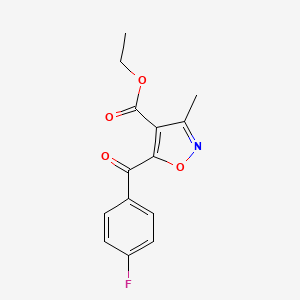
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
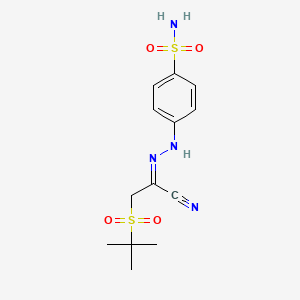
![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
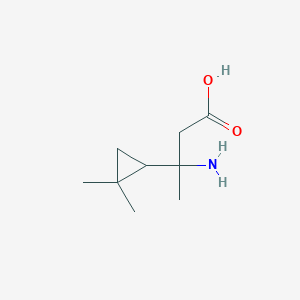
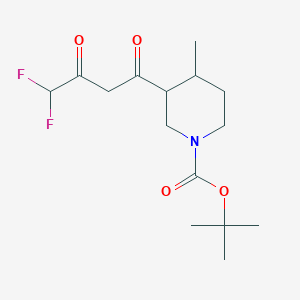
![3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13057155.png)

![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
